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Compound of Interest

Compound Name: (R)-5,7-Dimethoxyflavanone

Cat. No.: B1630675 Get Quote

Disclaimer: This technical guide focuses on the pharmacological properties of 5,7-

dimethoxyflavone and 5,7-dimethoxyflavanone. Due to a lack of specific research on the (R)-

enantiomer, the data presented herein is based on studies of the achiral flavone or the

flavanone without specified stereochemistry. The chirality at the C2 position of the flavanone

may influence its biological activity, and this represents a notable gap in the current scientific

literature.

Introduction
(R)-5,7-Dimethoxyflavanone belongs to the flavonoid family, a class of polyphenolic

secondary metabolites found in various plants. Its structural analog, 5,7-dimethoxyflavone

(DMF), is a major bioactive component of Kaempferia parviflora (black ginger) and has

garnered significant scientific interest for its diverse pharmacological activities.[1] This guide

provides a comprehensive overview of the known pharmacological properties, mechanisms of

action, and relevant experimental data pertaining to 5,7-dimethoxyflavone and its flavanone

form, offering a valuable resource for researchers and drug development professionals. The

potential therapeutic applications of this compound span metabolic disorders, inflammatory

conditions, neurodegenerative diseases, and oncology.

Pharmacological Properties
5,7-Dimethoxyflavone exhibits a broad spectrum of pharmacological effects, including anti-

inflammatory, antioxidant, neuroprotective, anticancer, and anti-sarcopenic properties. These

activities are attributed to its ability to modulate key cellular signaling pathways.
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Anti-inflammatory and Antioxidant Activities
In preclinical studies, 5,7-dimethoxyflavone has demonstrated significant anti-inflammatory and

antioxidant effects. It has been shown to inhibit the production of pro-inflammatory mediators

such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including TNF-α

and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.[2] These effects are primarily

mediated through the downregulation of the NF-κB and MAPK signaling pathways.[2] Animal

models of acute inflammation, such as carrageenan-induced paw edema, have further

corroborated these anti-inflammatory properties.[2]

Neuroprotective Effects
The neuroprotective potential of 5,7-dimethoxyflavone has been investigated in models of

neuroinflammation and neurodegeneration. Studies have shown that it can mitigate

neuroinflammation and protect neurons. In a mouse model with LPS-induced memory

impairment, oral administration of 5,7-dimethoxyflavone for 21 days led to a significant

reduction in the levels of amyloid-β, IL-1β, IL-6, and TNF-α.[3] Furthermore, treatment with this

compound resulted in an increase in the brain-derived neurotrophic factor (BDNF) level.

Behavioral tests, such as the Morris Water Maze, have indicated improvements in cognitive

function in treated animals.

Anticancer Activity
5,7-Dimethoxyflavone has shown promise as an anticancer agent in various cancer cell lines. It

has been observed to inhibit the proliferation of cancer cells and induce apoptosis. For

instance, in HepG2 liver cancer cells, it was found to induce cell death by promoting the

generation of reactive oxygen species (ROS), arresting the cell cycle, and triggering apoptosis.

The IC50 value for its effect on HepG2 cell viability was determined to be 25 µM.

Anti-sarcopenic Effects
Recent research has highlighted the potential of 5,7-dimethoxyflavone in combating

sarcopenia, the age-related loss of muscle mass and function. In aged mice, oral

administration of this compound was shown to enhance physical performance, including grip

strength and endurance, and to increase muscle mass. The underlying mechanism is believed

to involve the regulation of protein turnover and the promotion of mitochondrial biogenesis.
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Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies on

5,7-Dimethoxyflavone.
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Pharmacologica

l Effect
Model System

Concentration/

Dose
Key Findings Reference

Anticancer
HepG2 Liver

Cancer Cells

10, 25, and 50

µM

Induces ROS

production, cell

cycle arrest at

G1 phase, and

apoptosis. IC50

of 25 µM for cell

viability.

Anti-

inflammatory

Carrageenan-

induced Pleurisy

in Rats

75-150 mg/kg

Reduces

exudate volume

and inhibits

prostaglandin

production.

Anti-sarcopenic Aged Mice
25 and 50 mg/kg

(p.o.)

Increases grip

strength, running

endurance, and

muscle volume.

Decreases

serum IL-6 and

TNF-α.

Neuroprotective

LPS-induced

Memory-

impaired Mice

10, 20, 40 mg/kg

(p.o.) for 21 days

Reduces levels

of Aβ, IL-1β, IL-6,

and TNF-α.

Increases BDNF

levels.

Melanogenesis
B16F10

Melanoma Cells
0-25 µM for 48h

Induces

melanogenesis

by increasing

cAMP.

Lipid

Accumulation

Inhibition

3T3-L1

Adipocytes

0-20 µM for 8

days

Inhibits lipid

accumulation by

reducing TG

accumulation
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and inhibits

adipocyte

differentiation.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of

the pharmacological properties of 5,7-Dimethoxyflavone.

In Vivo Neuroprotection Assessment in LPS-Induced
Memory-Impaired Mice
Objective: To evaluate the neuroprotective effects of 5,7-Dimethoxyflavone on cognitive

function and neuroinflammation in a mouse model of lipopolysaccharide (LPS)-induced

memory impairment.

Methodology:

Animals: Male ICR mice (8-12 weeks old) are used. Animals are housed in a controlled

environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Treatment Groups: Mice are divided into several groups: a control group (saline), an LPS-

induced group (0.25 mg/kg), a positive control group (e.g., Ibuprofen 40 mg/kg), and

treatment groups receiving 5,7-Dimethoxyflavone at various doses (10, 20, and 40 mg/kg).

Administration: 5,7-Dimethoxyflavone and the positive control are administered orally for 21

consecutive days.

Induction of Neuroinflammation: From day 18 to day 21, neuroinflammation is induced by

daily intraperitoneal (i.p.) injections of LPS (from E. coli O55:B5).

Behavioral Testing (Morris Water Maze): Following the treatment period, spatial learning and

memory are assessed using the Morris Water Maze test. This involves training the mice to

find a hidden platform in a circular pool of opaque water, using distal visual cues. The time

taken to find the platform (escape latency) and the time spent in the target quadrant during a

probe trial (platform removed) are recorded.
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Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissue

(specifically the hippocampus) is collected. Levels of amyloid-β, pro-inflammatory cytokines

(IL-1β, IL-6, TNF-α), and BDNF are measured using enzyme-linked immunosorbent assay

(ELISA).

In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and apoptotic effects of 5,7-Dimethoxyflavone on a

cancer cell line (e.g., HepG2).

Methodology:

Cell Culture: HepG2 cells are cultured in an appropriate medium supplemented with fetal

bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5%

CO2.

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various

concentrations of 5,7-Dimethoxyflavone (e.g., 10, 25, 50 µM) for a specified duration (e.g.,

24, 48 hours). A vehicle control (DMSO) is also included. After incubation, MTT solution is

added to each well, and the plate is incubated for a further 4 hours. The resulting formazan

crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a

microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (DAPI Staining): Cells are treated with 5,7-Dimethoxyflavone as described

above. After treatment, cells are fixed and stained with DAPI (4',6-diamidino-2-phenylindole),

a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells are

identified by condensed or fragmented nuclei under a fluorescence microscope.

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using

a fluorescent probe such as DCFH-DA. Cells are treated with 5,7-Dimethoxyflavone and

then incubated with DCFH-DA. The fluorescence intensity, which is proportional to the

amount of ROS, is measured using a flow cytometer or a fluorescence plate reader.

Signaling Pathways and Mechanisms of Action
The pharmacological effects of 5,7-Dimethoxyflavone are mediated through its interaction with

several key intracellular signaling pathways.
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Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 5,7-

Dimethoxyflavone has been shown to inhibit the activation of this pathway. By preventing the

phosphorylation of IκBα, it blocks the nuclear translocation of the p65 subunit of NF-κB, thereby

suppressing the expression of pro-inflammatory genes.
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Caption: Inhibition of the NF-κB signaling pathway by 5,7-Dimethoxyflavone.

Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth,

proliferation, and survival. 5,7-Dimethoxyflavone has been shown to modulate this pathway,

which is particularly relevant to its anti-sarcopenic and potential anticancer effects. In the

context of sarcopenia, it is suggested that the anti-inflammatory action of 5,7-Dimethoxyflavone

may lead to an improvement in PI3K/Akt signaling.
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Caption: Modulation of the PI3K/Akt signaling pathway by 5,7-Dimethoxyflavone.

Experimental Workflow Visualization
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The following diagram illustrates a general workflow for investigating the pharmacological

properties of a compound like 5,7-Dimethoxyflavone, from initial screening to in vivo validation.
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Caption: General experimental workflow for pharmacological investigation.

Conclusion
5,7-Dimethoxyflavone, a close structural analog of (R)-5,7-Dimethoxyflavanone,

demonstrates a remarkable range of pharmacological activities with therapeutic potential in

several disease areas. Its ability to modulate key signaling pathways, such as NF-κB and

PI3K/Akt, underpins its anti-inflammatory, neuroprotective, anticancer, and anti-sarcopenic

effects. While the existing data is promising, further research is warranted to elucidate the

specific pharmacological profile of the (R)-enantiomer of 5,7-Dimethoxyflavanone. A thorough

investigation into its stereospecific effects will be crucial for the development of this compound

as a potential therapeutic agent. This guide serves as a foundational resource for researchers

embarking on such investigations, providing a summary of the current knowledge and detailed

experimental frameworks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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